1,2-Propanediol, 3-(octyloxy)-
Overview
Description
1,2-Propanediol, 3-(octyloxy)-: is an organic compound belonging to the class of monoalkylglycerols. It is characterized by the presence of a glycerol backbone with a single aliphatic chain linked to it. The molecular formula of this compound is C11H24O3 , and it has a molecular weight of 204.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(octyloxy)- can be synthesized through the reaction of 1,2-propanediol with octyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of 1,2-Propanediol, 3-(octyloxy)- often involves the use of glycerol as a starting material. Glycerol undergoes hydrogenolysis in the presence of a catalyst to produce 1,2-propanediol, which is then reacted with octyl alcohol to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediol, 3-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry: 1,2-Propanediol, 3-(octyloxy)- is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of surfactants and emulsifiers .
Biology: In biological research, this compound is used in the preparation of affinity chromatography media. It helps in the purification of proteins and other biomolecules by facilitating their binding to the chromatography matrix .
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs .
Industry: 1,2-Propanediol, 3-(octyloxy)- is used in the formulation of cosmetics and personal care products. It acts as an emulsifying agent, helping to stabilize formulations and improve their texture .
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(octyloxy)- involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds and van der Waals forces, which stabilize the compound’s binding to its targets. The compound’s aliphatic chain also contributes to its hydrophobic interactions with lipid membranes, enhancing its ability to penetrate biological systems .
Comparison with Similar Compounds
- 1,2-Propanediol, 3-(decyloxy)-
- 1,2-Propanediol, 3-(dodecyloxy)-
- 1,2-Propanediol, 3-(hexadecyloxy)-
Comparison: 1,2-Propanediol, 3-(octyloxy)- is unique due to its specific aliphatic chain length, which imparts distinct physicochemical properties. Compared to its analogs with longer or shorter chains, this compound exhibits a balanced hydrophilic-lipophilic profile, making it particularly effective in applications requiring moderate hydrophobicity .
Properties
IUPAC Name |
3-octoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPXYSSGJWIURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874273 | |
Record name | 3-Octyloxy-propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10438-94-5, 69106-60-1 | |
Record name | Sensiva | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10438-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Glyceryloctyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010438945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl-sepharose CL-4B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069106601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Octyloxy-propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-octoxypropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLYL GLYCERYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI97BW74XZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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